Lysyllysyllysine acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lysyllysyllysine acetate typically involves the stepwise coupling of lysine residues. This process can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the lysine residues are sequentially added to a solid support, with each coupling step followed by deprotection and washing. The final product is then cleaved from the solid support and purified .
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, optimized for high yield and purity. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the efficient coupling of lysine residues and the formation of the desired tripeptide .
Chemical Reactions Analysis
Types of Reactions: Lysyllysyllysine acetate can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the peptide bonds can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can produce secondary amines .
Scientific Research Applications
Lysyllysyllysine acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It serves as a substrate for enzymes involved in peptide metabolism and is used in studies of protein-protein interactions.
Industry: It is used in the development of new materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of lysyllysyllysine acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Lysyllysyllysine acetate can be compared with other similar compounds, such as:
Lysyllysine: A dipeptide composed of two lysine residues.
Lysyllysyllysine trifluoroacetate: A tripeptide similar to this compound but with trifluoroacetate as the counterion.
Lysyllysyllysine hydrochloride: Another tripeptide with hydrochloride as the counterion.
Uniqueness: this compound is unique due to its specific acetate counterion, which can influence its solubility, stability, and bioactivity. This makes it particularly useful in certain research applications where these properties are advantageous .
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N6O4.C2H4O2/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21;1-2(3)4/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28);1H3,(H,3,4)/t13-,14-,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJSPRLXUGAUJO-WDTSGDEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79360-13-7 | |
Record name | Lysyllysyllysine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LYSYLLYSYLLYSINE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0ZTT92AH1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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